molecular formula C6H7BrClNO B2380202 4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride CAS No. 2300863-88-9

4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride

Cat. No.: B2380202
CAS No.: 2300863-88-9
M. Wt: 224.48
InChI Key: JSCAFATYIATJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a carbonyl chloride group at the 1st position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride typically involves the bromination of 3,6-dihydro-2H-pyridine followed by the introduction of a carbonyl chloride group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination. After bromination, the resulting compound is treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The bromination and chlorination steps are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Scientific Research Applications

4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride involves its interaction with specific molecular targets. The bromine atom and carbonyl chloride group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,6-dihydro-2H-pyridine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    4-Chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.

    3,6-Dihydro-2H-pyridine-1-carbonyl chloride: Lacks the bromine atom at the 4th position.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClNO/c7-5-1-3-9(4-2-5)6(8)10/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCAFATYIATJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.